N-Acetyl-DL-homocysteine
Description
Molecular Structure and Nomenclature
This compound possesses the molecular formula C₆H₁₁NO₃S with a molecular weight of 177.22 grams per mole, as established through comprehensive analytical characterization. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as 2-acetamido-4-sulfanylbutanoic acid. This nomenclature reflects the precise positioning of functional groups within the molecular structure, specifically highlighting the acetamido group at the second carbon position and the sulfanyl group at the fourth carbon position of the butanoic acid backbone.
The structural representation through Simplified Molecular Input Line Entry System notation is CC(=O)NC(CCS)C(=O)O, which provides a linear description of the molecular connectivity. The International Chemical Identifier key REYLLNRLWCBKCM-UHFFFAOYSA-N serves as a unique digital fingerprint for the racemic mixture, distinguishing it from stereoisomerically pure forms. Alternative nomenclature includes butyric acid, 2-acetamido-4-mercapto-, DL-, which emphasizes the compound's derivation from butyric acid with specific functional group substitutions.
The compound exhibits multiple synonymous designations in chemical literature, including DL-Homocysteine, N-acetyl- and this compound, reflecting various naming conventions employed across different chemical databases and research contexts. The Chemical Abstracts Service registry number 55585-92-7 provides definitive identification for regulatory and commercial purposes. The European Community number 259-713-2 facilitates identification within European chemical inventories and regulatory frameworks.
Physical Properties
The physical characteristics of this compound reveal important insights into its behavior under various conditions and its potential applications in chemical and biological systems. The compound typically appears as a white crystalline powder or white to off-white solid, indicating its crystalline nature and relative stability under standard conditions. The melting point has been reported with some variation across different sources, with values ranging from 153-155°C to 163°C, suggesting possible polymorphic forms or purity-dependent variations.
Density measurements indicate a value of approximately 1.243 grams per cubic centimeter, reflecting the compound's molecular packing efficiency and intermolecular interactions. The boiling point has been calculated at 434.3°C at 760 millimeters of mercury pressure, though this represents a theoretical value given the compound's tendency to decompose before reaching this temperature. The refractive index of 1.513 provides important optical properties relevant for analytical characterization and quality control purposes.
Solubility characteristics demonstrate the compound's amphiphilic nature, with good solubility in polar solvents such as water and alcohols while showing limited solubility in nonpolar organic solvents. The flash point of 216.5°C indicates relative thermal stability under normal handling conditions. Vapor pressure measurements of 9.26×10⁻⁹ millimeters of mercury at 25°C reflect the compound's low volatility and stability under ambient conditions.
Structural Relationship to Homocysteine
The structural relationship between this compound and its parent compound homocysteine represents a fundamental aspect of understanding the chemical modifications that occur through acetylation processes. Homocysteine itself is characterized by the molecular formula C₄H₉NO₂S with a molecular weight of 135.19 grams per mole, serving as a sulfur-containing amino acid with a glycine core and a 2-mercaptoethyl side chain. The acetylation process involves the attachment of an acetyl group (CH₃CO-) to the amino nitrogen of homocysteine, effectively protecting this reactive site and altering the compound's overall chemical behavior.
The transformation from homocysteine to this compound involves the addition of C₂H₂O₁ to the molecular formula, reflecting the incorporation of the acetyl group while maintaining the essential sulfur-containing backbone structure. This modification results in an increase in molecular weight from 135.19 to 177.22 grams per mole, representing a significant structural enhancement that affects solubility, stability, and reactivity characteristics. The acetylation effectively converts the free amino acid into an amide derivative, fundamentally altering its chemical properties while preserving the critical sulfur-containing chain that defines homocysteine's biological significance.
The structural comparison reveals that while homocysteine possesses both amino and carboxyl functional groups characteristic of free amino acids, this compound features a protected amino group through amide formation with the acetyl moiety. This protection strategy is commonly employed in chemical synthesis and biochemical research to prevent unwanted side reactions while maintaining the compound's essential structural features. The retention of the carboxyl group and the sulfur-containing side chain ensures that key chemical reactivity is preserved while enhancing overall molecular stability.
The biosynthetic relationship between these compounds reflects natural metabolic processes where homocysteine serves as a fundamental metabolite involved in methionine and cysteine metabolism. The acetylated derivative represents a synthetic modification that mimics natural acetylation processes occurring in biological systems, where acetyl groups are commonly used for metabolic regulation and protein modification. This structural relationship provides important insights into how chemical modifications can be employed to study and manipulate sulfur amino acid metabolism.
Stereochemical Considerations of DL Configuration
The stereochemical characteristics of this compound are fundamentally defined by its racemic nature, indicated by the DL designation that signifies the presence of both L and D stereoisomers in equal proportions. The stereocenter is located at the second carbon atom, where the acetamido group, carboxyl group, hydrogen atom, and the mercaptoethyl side chain are arranged in either of two possible three-dimensional configurations. This stereochemical complexity arises from the asymmetric carbon center that creates two non-superimposable mirror image forms, each with distinct spatial arrangements but identical chemical connectivity.
The L-isomer, designated as N-acetyl-L-homocysteine, possesses the Chemical Abstracts Service number 7378-21-4 and exhibits the (2S) configuration according to Cahn-Ingold-Prelog nomenclature. The specific International Chemical Identifier for the L-isomer is REYLLNRLWCBKCM-YFKPBYRVSA-N, which differs from the racemic mixture identifier by the stereochemical specification. The D-isomer represents the mirror image configuration with (2R) stereochemistry, though it is less commonly encountered in biological systems where L-amino acid derivatives predominate.
The racemic DL mixture presents unique analytical and practical considerations compared to stereoisomerically pure forms. Physical properties such as melting points, solubility characteristics, and crystallization behavior may differ between the racemic mixture and individual enantiomers due to different intermolecular packing arrangements and crystal structures. The optical activity of individual enantiomers is completely canceled in the racemic mixture, resulting in an optically inactive compound that does not rotate plane-polarized light.
Separation of the DL mixture into individual enantiomers requires specialized techniques such as chiral chromatography, enzymatic resolution, or crystallization with chiral resolving agents. The stereochemical considerations become particularly important in biological applications where enzyme specificity often favors one enantiomer over the other, leading to different biological activities and metabolic fates for each stereoisomer. Understanding these stereochemical relationships is crucial for researchers working with this compound in biochemical studies and synthetic applications.
Properties
IUPAC Name |
2-acetamido-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLLNRLWCBKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970927 | |
| Record name | N-(1-Hydroxyethylidene)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55585-92-7 | |
| Record name | N-Acetylhomocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55585-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Homocysteine, N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrochemical Synthesis from DL-Homocystine
One of the most industrially viable and environmentally friendly methods to prepare N-acetyl-DL-homocysteine involves electrochemical reduction of DL-homocystine to homocysteine thiolactone, followed by acetylation.
- Starting Material: DL-homocystine dissolved in an acidic aqueous medium (e.g., 0.25 M DL-homocystine with 1 M HCl).
- Electrolysis Setup: Electrolytic cell with separated catholyte and anolyte compartments using a selective membrane.
- Electrodes: Cathode materials include graphite, tin, zinc, lead, mercury, copper, titanium, platinum, platinized titanium, or steel alloys; anodes may be lead, graphite, dimensionally stable anodes (DSA), titanium, or platinized titanium.
- Conditions: Current density around 40 mA/cm², temperature 20–25°C, electrolysis duration approximately 20 hours until complete consumption of DL-homocystine.
- Isolation: Concentration of catholyte under vacuum at ~40°C to obtain homocysteine thiolactone as a paste, followed by ethanol addition, filtration, and drying at 45°C.
- Yield and Purity: Homocysteine thiolactone obtained with 80–95% yield and 99% purity.
- Acetylation: The thiolactone is then acetylated using acetic anhydride in toluene at 90°C, followed by distillation to remove acetic acid and crystallization, yielding N-acetyl homocysteine thiolactone with 75–90% overall yield and high purity.
- Environmentally benign, as the raw material is electric current.
- Easily controllable and scalable for industrial production.
- Minimal harmful residues.
Representative Experimental Data:
| Parameter | Value/Condition |
|---|---|
| DL-homocystine concentration | 0.25 M |
| Acid medium | 1 M HCl |
| Cathode material | Graphite plate (0.5 cm thickness) |
| Anode material | Dimensionally stable anode (DSA) |
| Current density | 40 mA/cm² |
| Temperature | 20–25°C |
| Electrolysis time | 20 hours |
| Yield (homocysteine thiolactone) | 80–95% |
| Purity (homocysteine thiolactone) | 99% |
| Yield (N-acetyl homocysteine thiolactone) | 75–90% |
This method is described in detail in patent EP0618312A1 and related documents.
Chemical Reduction of DL-Methionine Using Metallic Sodium in Liquid Ammonia
Another synthetic route involves the reduction of DL-methionine with metallic sodium in liquefied ammonia, followed by conversion to homocysteine thiolactone hydrochloride and subsequent acetylation.
Process Summary:
- Starting Material: DL-methionine.
- Reducing Agent: Metallic sodium in liquid ammonia.
- Reaction Conditions: Molar ratio DL-methionine to sodium is approximately 1:8; reaction temperature -70°C; reaction time ~17 hours.
- Workup: After reaction, quenching with ammonium chloride, removal of ammonia by warming, and purification by ion-exchange resins to remove sodium and ammonium ions.
- Product: Homocysteine thiolactone hydrochloride obtained with ~75% yield.
- Further Steps: The thiolactone hydrochloride can be acetylated to form this compound derivatives.
- 50 g DL-methionine dissolved in 2 L liquid ammonia at -40°C.
- 30 g chopped metallic sodium added portionwise, maintaining reaction temperature between -35°C and -40°C.
- After reaction completion, quenching and purification steps yield 38.5 g homocysteine thiolactone hydrochloride (75% yield).
Acetylation of DL-Homocysteine Thiolactone
The acetylation step is critical to obtain this compound from the thiolactone intermediate.
- Homocysteine thiolactone is treated with acetic anhydride in a suitable solvent such as toluene at elevated temperature (~90°C).
- Acetic acid formed during the reaction is removed by distillation.
- The product crystallizes upon cooling, yielding pure N-acetyl homocysteine thiolactone.
Yields: High yields ranging from 75% to 90% are reported, depending on reaction conditions and purity of starting materials.
Thermal Acetylation and Racemization Processes
Additional methods involve thermal acetylation of racemic D,L-α-aminocarboxylic acids, including homocysteine derivatives, often combined with enzymatic resolution to obtain optically active forms.
- Racemic mixtures of N-acetyl-D,L-α-aminocarboxylic acids are prepared by acetylation of the corresponding amino acids.
- Heating mixtures with sodium acetate leads to melting and partial racemization.
- Enzymatic cleavage and separation steps isolate the desired enantiomers.
- Racemization and recycling of unreacted N-acetyl-D-α-aminocarboxylic acids improve overall yield.
| Compound | Temperature (°C) | Time | Observations |
|---|---|---|---|
| N-Acetyl-D,L-norvaline + sodium acetate | 110–160 | 30 min | Melt formation, 2.2% acetic acid detected |
| N-Acetyl-D,L-methionine | 150 | Variable | Formation of dipeptides monitored by HPLC |
These methods are described in patent DE19546533A1 and involve complex multi-step procedures with enzymatic and chemical steps.
Research Findings on Related Synthetic Approaches
Research literature also reports on synthetic approaches to homocysteine derivatives, including optical resolution and ring formation strategies:
- Synthesis of optically active homocysteine via N-acyl derivatives of homocysteine thiolactone.
- Construction of 1,3-thiazane rings from methionine derivatives as intermediates.
- Use of benzyl chloride or chloroacetic acid in concentrated HCl to yield S-substituted homocysteine derivatives, which can be further processed to homocysteine thiolactone.
These findings provide insights into alternative synthetic routes and stereochemical control in homocysteine chemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrochemical reduction | DL-homocystine | Acidic aqueous medium, graphite cathode, DSA anode, 40 mA/cm², 20–25°C, 20 h | 80–95 (thiolactone), 75–90 (acetylation) | Environmentally friendly, industrially scalable |
| Chemical reduction in liquid NH3 | DL-methionine | Metallic sodium, liquid ammonia, -70°C, 17 h | ~75 (thiolactone hydrochloride) | Requires low temperature and handling of reactive sodium |
| Thermal acetylation & racemization | N-acetyl-D,L-α-amino acids | Heat (110–160°C), sodium acetate, enzymatic cleavage | Variable | Used for optical resolution and purification |
| Synthetic ring formation | L-methionine derivatives | Reflux with benzyl chloride/chloroacetic acid in HCl | Research scale | For optically active homocysteine derivatives |
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-DL-homocysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield free thiol groups.
Substitution: The amino and thioester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Amines or alcohols can react with the thioester group to form amides or esters.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Free Thiols: Resulting from reduction reactions.
Amides and Esters: Produced through substitution reactions.
Scientific Research Applications
2.1. Cardiovascular Health
High levels of homocysteine are associated with an increased risk of cardiovascular diseases (CVD). NAH has been shown to lower plasma homocysteine levels, potentially reducing the risk of CVD. A study indicated that supplementation with N-acetyl-cysteine (NAC), a related compound, resulted in decreased homocysteine levels and improved endothelial function in patients with cardiovascular issues .
2.2. Neuroprotective Effects
NAH may have neuroprotective properties due to its ability to influence glutathione synthesis and reduce oxidative stress. Research suggests that compounds like NAC can mitigate oxidative damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing the brain's antioxidant defenses . NAH's role in these processes warrants further investigation.
2.3. Detoxification and Antioxidant Activity
NAH has been explored for its potential in detoxifying harmful substances and acting as an antioxidant. Similar to NAC, it may help replenish glutathione levels, which are critical for detoxification processes in the liver and other tissues . Studies have demonstrated that NAH can counteract oxidative stress induced by toxins like methylmercury, highlighting its therapeutic potential in toxicology .
3.1. Modulation of Homocysteine Metabolism
NAH plays a significant role in the transsulfuration pathway, converting homocysteine into cysteine, which is vital for protein synthesis and other metabolic functions. This conversion is crucial for maintaining normal homocysteine levels and preventing hyperhomocysteinemia-related complications .
3.2. Interaction with Other Biomolecules
The compound interacts with various biomolecules, influencing their activity and stability. For instance, studies have shown that NAH can enhance the functional properties of proteins through enzymatic cross-linking methods, improving their stability and usability in pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Acetyl-DL-homocysteine involves its thiol and amino groups. The thiol group can undergo oxidation to form disulfides, which play a role in redox reactions and cellular signaling. The amino group can participate in protein modification reactions, such as N-homocysteinylation, which affects protein function and stability . These molecular interactions contribute to the compound’s antioxidant and mucolytic properties .
Comparison with Similar Compounds
Table 1: Molecular Characteristics of N-Acetyl-DL-homocysteine and Related Compounds
Key Insights :
- Acetylation: this compound and its thiolactone lack the reactive primary amine of DL-homocysteine, reducing nonspecific binding in bioconjugation .
- Stereochemistry : Unlike N-Acetyl-L-cysteine (a single enantiomer), this compound is racemic, which may affect enzyme specificity in metabolic pathways .
Enzymatic Reactivity
Table 2: Substrate Specificity of Acyl-CoA Synthetase (AcsA)
| Substrate | Reaction Product (m/z) | Inhibition by L-Cysteine |
|---|---|---|
| N-Acetyl-L-cysteine | [M + H]⁺: 164.05 | No inhibition |
| This compound | [M - H]⁻: 176.08 | Partial inhibition |
| N-Isobutyryl-L-cysteine | [M + H]⁺: 192.11 | Complete inhibition |
Key Insights :
- This compound is a substrate for AcsA, but its racemic nature may result in lower catalytic efficiency compared to enantiopure N-Acetyl-L-cysteine .
- L-Cysteine acts as a non-competitive inhibitor for some acyl-CoA derivatives, highlighting metabolic regulation differences .
Immunological Activity
- This suggests its epitopes are structurally distinct from penicillamine.
- Role in Hypersensitivity : The acetylated thiol group in this compound mimics haptenic determinants in penicillin conjugates, explaining its cross-reactivity .
Detoxification and Therapeutic Potential
- Methylmercury Toxicity : In mice, this compound thiolactone (1 mg/kg) combined with glutathione reduces hepatic mercury accumulation by 40%, outperforming vitamin E alone .
- Comparison with Glutathione : Unlike glutathione, which directly scavenges free radicals, this compound thiolactone enhances metal chelation and protein adduct formation .
Biological Activity
N-Acetyl-DL-homocysteine (NAH) is a derivative of homocysteine, an amino acid that plays a critical role in various biological processes, including methylation and transsulfuration pathways. This article explores the biological activity of NAH, emphasizing its effects on homocysteine metabolism, antioxidant properties, and potential therapeutic applications.
Overview of Homocysteine Metabolism
Homocysteine is an intermediate in the metabolism of methionine, a sulfur-containing amino acid. Elevated levels of homocysteine (hyperhomocysteinemia) are associated with cardiovascular diseases and cognitive impairments. The metabolism of homocysteine can proceed through two main pathways: remethylation to methionine or transsulfuration to cysteine. The balance between these pathways is influenced by various factors, including the availability of vitamin B12, folate, and other cofactors like S-adenosylmethionine (SAM) .
Biological Activity of this compound
1. Homocysteine Lowering Effects
Research indicates that NAH can significantly lower plasma homocysteine levels. A study demonstrated that oral administration of N-acetylcysteine (NAC), a related compound, resulted in a 45% reduction in plasma homocysteine concentrations in subjects with elevated levels . This reduction is crucial since high homocysteine levels are linked to increased cardiovascular risk.
2. Antioxidant Properties
NAH exhibits potent antioxidant activity, primarily through its ability to increase intracellular glutathione levels. Glutathione is a critical antioxidant that protects cells from oxidative stress. Studies have shown that NAC can reduce oxidative stress markers and inflammatory cytokines such as TNF-α and IL-6, suggesting that NAH may also have similar effects due to its structural similarities .
3. Anti-inflammatory Effects
NAH may exert anti-inflammatory effects by modulating the immune response. In animal models, NAC treatment has been associated with decreased levels of inflammatory markers like C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1), indicating a potential role in reducing chronic inflammation .
Case Studies and Clinical Findings
Case Study 1: Cognitive Impairment
A case series involving cognitively impaired patients indicated that supplementation with NAC improved symptoms associated with elevated homocysteine levels. One patient showed significant cognitive improvement after receiving NAC alongside vitamin B12 and folic acid treatment, resulting in a decrease in tHcy from 27.5 μmol/L to 6.6 μmol/L over six months .
Case Study 2: Cardiovascular Health
In a controlled trial involving middle-aged men, NAC administration led to significant reductions in both systolic and diastolic blood pressure alongside decreased homocysteine levels. This suggests that NAH or NAC could be beneficial for cardiovascular health by addressing multiple risk factors simultaneously .
Comparative Data on Biological Activities
| Parameter | This compound | N-Acetylcysteine (NAC) |
|---|---|---|
| Homocysteine Reduction | Significant | Significant |
| Antioxidant Activity | Moderate | High |
| Anti-inflammatory Effects | Moderate | High |
| Cardiovascular Benefits | Potential | Established |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Acetyl-DL-homocysteine in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and enzymatic assays are widely used. Enzymatic methods leverage homocysteine-specific enzymes like cysteine dioxygenase, which can be optimized by adjusting pH (6.5–7.5) and temperature (25–37°C) to enhance specificity. For LC-MS, derivatization with fluorescent probes (e.g., ammonium 7-fluorobenzofurazan-4-sulfonate) improves detection limits in plasma or tissue homogenates . Methionine-loading tests can also be employed to study metabolic flux, with post-load homocysteine levels ≥24.0 µmol/L indicating hyperhomocysteinemia .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sand or vermiculite and dispose as hazardous waste. Store at 2–8°C in airtight containers to prevent oxidation. Note its classification as a combustible solid (WGK 3) and ensure fire extinguishers (CO₂, dry powder) are accessible .
Q. How does this compound interact with vitamin B12 and folate in metabolic studies?
- Methodological Answer : Vitamin B12 and folate are cofactors in the remethylation of homocysteine to methionine. To study this interaction, use cell cultures (e.g., hepatocytes) or animal models with controlled dietary deficiencies. Measure serum homocysteine levels via immunoassays and correlate with vitamin B12/folate concentrations. For mechanistic insights, knockout models of methionine synthase (MTR) or cystathionine beta-synthase (CBS) can isolate pathway-specific effects .
Q. What are the standard protocols for synthesizing this compound derivatives for experimental use?
- Methodological Answer : Thiolactone derivatives (e.g., DL-Homocysteinethiolactone hydrochloride) are synthesized via cyclization under acidic conditions. Dissolve this compound in HCl (1M) and heat at 60°C for 2 hours. Purify via recrystallization in ethanol. Verify purity using FTIR (characteristic S=O and N-H stretches) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the neurotoxic effects of this compound across different experimental models?
- Methodological Answer : Discrepancies may arise from model-specific factors (e.g., species, dose, exposure duration). Conduct dose-response studies in parallel in vitro (primary neurons) and in vivo (rodent) models. Use transcriptomics to identify differential gene expression (e.g., NMDA receptor subunits) and validate with electrophysiology. Control for confounding variables like oxidative stress by co-administering antioxidants (e.g., NAC) .
Q. What experimental designs are optimal for studying the role of this compound in vascular endothelial dysfunction?
- Methodological Answer : Use human umbilical vein endothelial cells (HUVECs) treated with 50–200 µM homocysteine. Assess nitric oxide (NO) production via Griess assay and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). For in vivo validation, employ ApoE⁻/⁻ mice fed a high-methionine diet. Measure endothelial dysfunction via aortic ring relaxation assays and correlate with plasma homocysteine levels .
Q. How should researchers adjust enzymatic assay conditions to account for matrix effects when measuring this compound in complex biological fluids?
- Methodological Answer : Matrix effects in plasma can be mitigated by protein precipitation with 10% trichloroacetic acid. Optimize enzymatic reactions by spiking recovery standards (e.g., deuterated homocysteine) and validating with standard addition curves. Adjust buffer ionic strength (e.g., 100 mM phosphate) to minimize interference from albumin or glutathione .
Q. What strategies are effective for integrating metabolomics data with biochemical assays to elucidate the dual roles of this compound in oxidative stress and redox signaling?
- Methodological Answer : Combine LC-MS-based metabolomics (targeting glutathione, cysteine, and methionine cycles) with redox-sensitive GFP reporters in cell models. Use pathway enrichment analysis (e.g., KEGG) to identify crosstalk between homocysteine and antioxidant pathways. Validate findings with siRNA knockdown of redox regulators (e.g., Nrf2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
